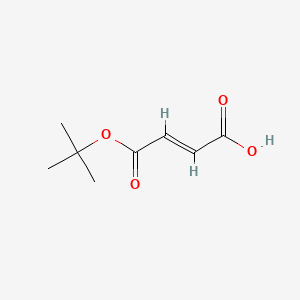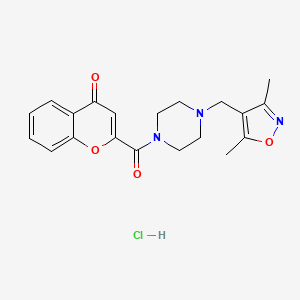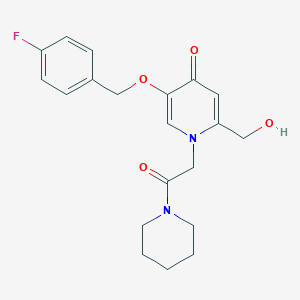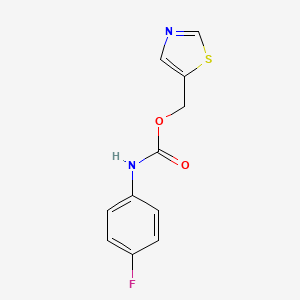
1,3-thiazol-5-ylmethyl N-(4-fluorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"1,3-thiazol-5-ylmethyl N-(4-fluorophenyl)carbamate" belongs to a class of compounds that have been synthesized and characterized to explore their potential applications in various fields, excluding drug use and dosage. The focus is on the compound's synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
Synthesis of structurally related compounds involves ring closure reactions and chemical transformations. For instance, derivatives have been synthesized through reactions involving specific precursors in alcoholic basic medium or under phase transfer catalysis conditions, achieving high yields and demonstrating the versatility of synthetic strategies for such compounds (Mathew et al., 2014); (Chai Lan-qin & Wang Xi-cun, 2004).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques like single crystal diffraction. These structures often show planarity with specific groups oriented perpendicular to the rest of the molecule, highlighting the intricate molecular conformations that influence the compound's chemical behavior and interactions (B. Kariuki et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives are diverse, including isothiocyanatomethyl group transformations and interactions with various reagents to yield compounds with potential antitumor and antifilarial activities. Such studies underscore the reactive nature and the potential utility of these compounds in medicinal chemistry (Yatendra Kumar et al., 1993).
Physical Properties Analysis
The physical properties, such as solubility and crystallization behavior, significantly affect the compound's applications. While specific studies on "this compound" were not found, related research indicates that crystallization from specific solvents and the resultant crystal structure play a crucial role in determining the compound's physical properties and its suitability for various applications.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under different conditions, and the ability to undergo various chemical transformations, are essential for understanding the compound's potential applications and safety. Research on similar compounds has explored their potential as inhibitors of bacterial cell-wall biosynthesis, highlighting their chemical properties and interactions at the molecular level (G. Francisco et al., 2004).
Scientific Research Applications
Discovery of Potent Dual EP2 and EP3 Agonists
- Research has identified certain cyclic carbamate derivatives as potent dual EP2 and EP3 agonists. These compounds demonstrate selectivity against EP1 and EP4 subtypes and possess distinct structural features like a cyclic carbamate moiety and a terminal fluorine atom. This discovery can have implications in the development of selective agonists for therapeutic applications (Kinoshita et al., 2016).
Antitumor Activity of Isoxazolyl- and Isothiazolylcarbamides
- A study on isoxazolyl- and isothiazolylcarbamides showed that these compounds have significant antitumor activity. The research highlights the potential of these compounds in enhancing the effectiveness of cytostatic drugs used in medical practice (Potkin et al., 2014).
Fluorophore Development for Aluminium(III) Detection
- Research into the development of fluorophores for selective aluminium(III) detection has involved the study of ligands containing a conjugated phenolic substituted thiazoline chromophore. These ligands show selectivity in complexing for Al3+ over other metal ions, which could be useful in developing specific fluorophores for biological use (Lambert et al., 2000).
Synthesis and Antimicrobial Activities of Novel 1,5-Diaryl Pyrazoles
- The synthesis of novel 1,5-diaryl pyrazole derivatives has been studied for their antimicrobial activity. These compounds have shown promising antibacterial and antifungal properties, which could be significant in the development of new antimicrobial agents (Ragavan et al., 2010).
Future Directions
The future directions for “1,3-thiazol-5-ylmethyl N-(4-fluorophenyl)carbamate” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Thiazole derivatives have shown promise in various areas of medicinal chemistry, including as potential anticancer, antiviral, and anti-inflammatory agents .
properties
IUPAC Name |
1,3-thiazol-5-ylmethyl N-(4-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S/c12-8-1-3-9(4-2-8)14-11(15)16-6-10-5-13-7-17-10/h1-5,7H,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHABQWOLRNNGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC2=CN=CS2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2498064.png)
![Ethyl 3-(4-fluorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2498067.png)
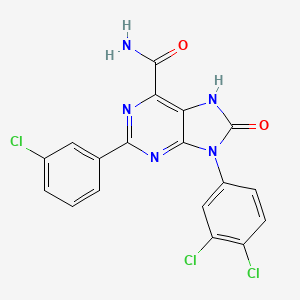
![6-Amino-5-[2-(hydroxymethyl)morpholin-4-yl]-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2498072.png)
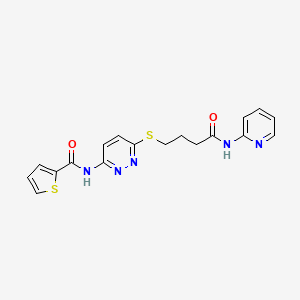
![N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2498074.png)
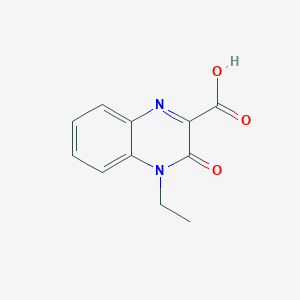
![5-Benzyl-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2498076.png)
![Ethyl 4-((4-((5-chloro-4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2498077.png)
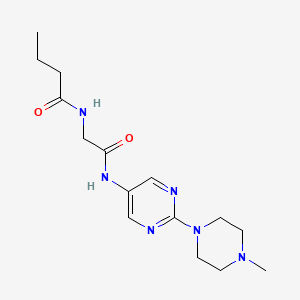
![2-[4-({1-[(4-Chlorophenyl)methyl]-2,5-dioxopyrrolidin-3-yl}amino)phenyl]acetic acid](/img/structure/B2498079.png)
